molecular formula C17H20N2O2 B3074464 N-(4-Aminophenyl)-3-butoxybenzamide CAS No. 1020054-30-1

N-(4-Aminophenyl)-3-butoxybenzamide

Cat. No. B3074464
CAS RN: 1020054-30-1
M. Wt: 284.35 g/mol
InChI Key: ZZTYLVPKTRGIJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of commercial aldehydes and primary, secondary or tertiary anilines . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involves confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data . For instance, the molecular structure of “Benzamide, N-(4-aminophenyl)-” is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using green-fabricated metal nanoparticles . Another reaction involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .

Scientific Research Applications

Electrochemical Oxidation and Antioxidant Potential

Amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-3-butoxybenzamide, have been studied for their electrochemical oxidation mechanisms, which are crucial for understanding their antioxidant capabilities. These derivatives exhibit a capacity to act as powerful antioxidants by scavenging free radicals. The primary amino group in these compounds undergoes a complex, pH-dependent oxidation process, involving the transfer of two electrons and two protons. This behavior suggests potential applications in areas where antioxidant properties are essential, for instance, in preventing oxidative stress-related damages in biological systems or in materials science for preventing oxidation-related degradation (Jovanović et al., 2020).

Synthesis and Characterization of Derivatives

N-arylbenzamides with varying numbers of methoxy and hydroxy groups have been prepared and studied for their antioxidant capacity. These compounds, with either amino or amino-protonated moieties, exhibited improved antioxidative properties relative to reference molecules in both DPPH and FRAP assays. Computational analysis supported these findings, indicating that protonated systems are better antioxidants than their neutral counterparts, highlighting the positive influence of the electron-donating methoxy group on antioxidant properties. This research paves the way for utilizing this compound derivatives in designing potent antioxidants, with applications potentially ranging from healthcare to material preservation (Perin et al., 2018).

Molecular Structure Analysis

Molecular Structure Determination

The molecular structure of benzamide derivatives, closely related to this compound, has been investigated through X-ray diffraction and DFT calculations. These studies offer valuable insights into the molecular geometry, including bond lengths, bond angles, and dihedral angles, of these compounds. Understanding the molecular structure is critical for assessing the compound's interaction with other molecules and its stability, which are vital parameters for its applications in scientific research, such as material science and pharmacology (Karabulut et al., 2014).

Synthesis and Polymer Application

Polyimide Synthesis

Benzamide derivatives have been utilized in synthesizing novel polyimides, demonstrating significant solubility in organic solvents and stability under thermal conditions. The inherent viscosities and degradation temperatures of these polymers indicate their potential application in industries where materials with high thermal stability and specific solubility properties are required, such as in the manufacturing of aerospace components or electronic devices (Butt et al., 2005).

properties

IUPAC Name

N-(4-aminophenyl)-3-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-3-11-21-16-6-4-5-13(12-16)17(20)19-15-9-7-14(18)8-10-15/h4-10,12H,2-3,11,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTYLVPKTRGIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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